2-[(4-Methylpiperazino)methyl]benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14-6-8-15(9-7-14)10-12-4-2-3-5-13(12)11-16/h2-5,11H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMERFIDNODZXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing the Significance of Functionalized Benzaldehyde and Piperazine Scaffolds in Organic Chemistry
The importance of 2-[(4-Methylpiperazino)methyl]benzaldehyde in organic chemistry is best understood by first examining its constituent molecular frameworks: functionalized benzaldehyde (B42025) and piperazine (B1678402).
Benzaldehyde , the simplest aromatic aldehyde, and its derivatives are foundational building blocks in organic synthesis. The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. The aromatic ring, in turn, can be modified through electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that modulate the molecule's electronic and steric properties. The strategic functionalization of the benzaldehyde scaffold is a cornerstone of synthetic chemistry, enabling the construction of complex molecules with applications ranging from pharmaceuticals to materials science.
The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. The piperazine ring can influence a molecule's physicochemical properties, such as solubility and basicity, which are critical for pharmacokinetic profiles. Its nitrogen atoms can be readily functionalized, providing a versatile handle for introducing various substituents to optimize biological activity and target engagement. The incorporation of a piperazine ring into a molecular structure is a well-established strategy in drug discovery to enhance efficacy and modulate pharmacological properties.
The combination of these two key scaffolds in a single molecule, as seen in this compound, creates a compound with a rich chemical space for exploration and a high potential for biological relevance.
Overview of the Chemical Compound S Unique Structural Features and Synthetic Utility
The structure of 2-[(4-Methylpiperazino)methyl]benzaldehyde is characterized by a benzaldehyde (B42025) ring substituted at the ortho-position with a (4-methylpiperazino)methyl group. This specific arrangement of functional groups imparts unique characteristics to the molecule.
Key Structural Features:
Ortho-Substitution: The placement of the bulky and basic (4-methylpiperazino)methyl group at the position adjacent to the aldehyde function introduces significant steric hindrance. This can influence the reactivity of the aldehyde, potentially favoring certain reaction pathways over others.
Intramolecular Interactions: The proximity of the piperazine (B1678402) nitrogen and the aldehyde carbonyl group may allow for intramolecular interactions, such as hydrogen bonding in its protonated form, which can affect the compound's conformation and reactivity.
Combined Functionality: The presence of both a reactive aldehyde and a nucleophilic/basic piperazine moiety within the same molecule offers multiple sites for chemical modification, making it a versatile intermediate in multi-step syntheses.
Synthetic Utility:
The synthetic utility of this compound is derived from its dual functionality. The aldehyde group can undergo a variety of transformations, including:
Reductive amination to form substituted benzylamines.
Wittig reactions to generate stilbene derivatives.
Aldol (B89426) and related condensation reactions to form α,β-unsaturated carbonyl compounds.
Oxidation to the corresponding carboxylic acid.
Reduction to the corresponding benzyl (B1604629) alcohol.
Evolution of Research Trajectories Involving the Chemical Compound
While direct research specifically focused on 2-[(4-Methylpiperazino)methyl]benzaldehyde is still emerging, the research trajectories of closely related compounds and the synthetic methodologies for its preparation provide insight into its potential areas of investigation.
Initial research in this area has been heavily influenced by the development of novel synthetic methods for the ortho-functionalization of benzaldehydes. Traditional synthetic approaches often involve multi-step sequences. However, recent advancements in transition metal-catalyzed C-H activation have opened up more direct routes to such ortho-substituted benzaldehydes. The use of transient directing groups, which temporarily coordinate to a metal catalyst and direct functionalization to the ortho-position, represents a significant leap forward in the efficient synthesis of these types of molecules nih.govresearchgate.net.
The research focus is now shifting towards exploring the applications of these uniquely substituted benzaldehydes. Given the prevalence of the piperazine (B1678402) scaffold in pharmacologically active compounds, a primary research trajectory for this compound is in the field of medicinal chemistry . Researchers are likely to investigate its potential as a scaffold for the development of new therapeutic agents. The specific ortho-substitution pattern may lead to novel interactions with biological targets compared to its para- and meta-isomers.
Another significant research avenue lies in catalysis and materials science . The presence of both a coordinating piperazine moiety and a reactive aldehyde group could make this compound a valuable ligand for the synthesis of novel metal complexes with catalytic activity or interesting material properties.
Derivatization Strategies and Novel Compound Generation from 2 4 Methylpiperazino Methyl Benzaldehyde
Scaffold Hopping and Bioisosteric Replacement Studies on the Chemical Compound Framework
Design of Novel Pharmacophore Scaffolds for Structure-Activity Relationship (SAR) Investigations
The development of novel pharmacophore scaffolds from this compound is a critical step in exploring its potential as a lead compound in drug discovery. A pharmacophore model outlines the essential steric and electronic features required for molecular interaction with a specific biological target. For this scaffold, key regions for modification to probe structure-activity relationships would include the benzaldehyde ring, the piperazine ring, and the N-methyl group.
Key Structural Features for Modification:
Benzaldehyde Moiety: The aldehyde functional group is a primary site for derivatization. It can be transformed into a variety of other functional groups to explore different chemical spaces. The aromatic ring itself can also be substituted at positions 3, 4, 5, and 6 to investigate the effects of electronic and steric changes.
Piperazine Ring: This moiety offers multiple points for modification. The nitrogen atoms are key interaction points, and their basicity can be modulated. The ring conformation can also be influenced by substitution.
N-Methyl Group: The terminal methyl group on the piperazine ring can be replaced with other alkyl or aryl groups to explore how size and lipophilicity in this region affect binding affinity and other properties.
Based on these features, hypothetical pharmacophore models can be designed. For instance, a model might include a hydrogen bond acceptor (from the aldehyde's oxygen), an aromatic ring feature, and a positive ionizable feature (from the tertiary amine of the piperazine). By systematically altering the substituents on the scaffold, chemists can map the structural requirements for hypothetical biological activity.
Table 1: Potential Modifications for SAR Studies
| Scaffold Region | Potential Modification | Rationale for Investigation |
|---|---|---|
| Benzaldehyde Ring | Substitution with electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -OH) at various positions. | To probe the electronic requirements of a potential binding pocket. |
| Aldehyde Group | Conversion to oximes, hydrazones, Schiff bases, or reduction to an alcohol. | To explore different hydrogen bonding patterns and introduce new vectors for substitution. |
| Piperazine Ring | Replacement with other heterocyclic systems (e.g., piperidine, morpholine). | To assess the importance of the specific piperazine structure and its nitrogen atoms. |
Synthetic Pathways to Substituted Analogs
The generation of a library of analogs based on the this compound scaffold would rely on established synthetic organic chemistry reactions. The synthesis of the core scaffold itself would likely begin with 2-methylbenzaldehyde (B42018) or a related starting material.
A plausible initial step would be the bromination of the methyl group of 2-methylbenzaldehyde to form 2-(bromomethyl)benzaldehyde (B49007). This intermediate could then undergo nucleophilic substitution with N-methylpiperazine to yield the target scaffold, this compound.
Derivatization of the Aldehyde Group: The aldehyde is a versatile functional group for creating a wide array of derivatives.
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would yield substituted amines.
Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into various alkenes.
Condensation Reactions: Formation of imines (Schiff bases), oximes, and hydrazones through reaction with the corresponding nitrogen nucleophiles. These products can serve as final compounds or as intermediates for further functionalization.
Modification of the Benzaldehyde Ring: For analogs with substitutions on the aromatic ring, the synthesis would ideally start from an already substituted 2-methylbenzaldehyde derivative. Electrophilic aromatic substitution on the this compound scaffold itself could be challenging due to the directing effects of the existing substituents and the potential for side reactions.
Modification of the N-Methylpiperazine Moiety: To create analogs with different N-substituents, the key nucleophilic substitution step could be performed with various N-substituted piperazines. For example, reacting 2-(bromomethyl)benzaldehyde with N-ethylpiperazine or N-phenylpiperazine would yield the corresponding N-substituted analogs.
Table 2: Proposed Synthetic Reactions for Analog Generation
| Reaction Type | Reagents and Conditions | Target Modification |
|---|---|---|
| Reductive Amination | R-NH₂, NaBH(OAc)₃, CH₂Cl₂ | Aldehyde to substituted amine |
| Wittig Reaction | Ph₃P=CHR, THF | Aldehyde to alkene |
| Knoevenagel Condensation | Malonic acid derivatives, piperidine, heat | Aldehyde to α,β-unsaturated system |
Coordination Chemistry and Metal Complexation of the Chemical Compound
Chelation Behavior of the Chemical Compound as a Ligand
Information regarding the specific chelation behavior of 2-[(4-Methylpiperazino)methyl]benzaldehyde is not documented in the reviewed scientific literature.
Donor Atom Identification and Coordination Modes
There is no available experimental data identifying the specific donor atoms or coordination modes of this compound in metal complexes.
Multidentate Binding Potential of the Chemical Compound
The multidentate binding potential of this compound as a ligand has not been experimentally determined or reported.
Synthesis and Characterization of Metal Complexes with the Chemical Compound
Detailed methodologies for the synthesis and the characterization of metal complexes specifically with this compound are not present in the current body of scientific literature. Consequently, there is no specific information available for its complexes with transition metals, lanthanides, actinides, or main group metals.
Transition Metal Complexes
There are no published research findings on the synthesis and characterization of transition metal complexes involving this compound.
Main Group Metal Complexes
There is no available data concerning the synthesis and characterization of main group metal complexes with this compound.
Spectroscopic and Structural Analysis of Metal–Chemical Compound Complexes
A thorough understanding of a metal complex's structure and bonding is fundamental. Researchers would typically employ a suite of analytical techniques to elucidate the coordination environment around the metal center when complexed with this compound.
Key Analytical Techniques:
| Analytical Technique | Information Provided |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms, including bond lengths and angles, and confirms the coordination number and geometry of the metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | (¹H, ¹³C NMR) Helps to understand the structure of the ligand in the complex and how it changes upon coordination. |
| Infrared (IR) Spectroscopy | Detects changes in the vibrational frequencies of bonds upon complexation, particularly the C=O group of the benzaldehyde (B42025) and C-N bonds of the piperazine (B1678402) ring, indicating their involvement in coordination. |
| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex, which can help to infer the coordination geometry and the nature of the metal-ligand bonding. |
Without experimental data from these techniques for complexes of this compound, any discussion of its coordination environment remains speculative.
Electronic Properties and Redox Behavior of Chemical Compound-Metal Adducts
The electronic properties of a metal complex dictate its potential in various applications, including catalysis and electronics. The interaction between the ligand and the metal ion can be studied through techniques that probe the electronic structure and redox activity.
Methods for Electronic and Redox Analysis:
| Technique | Data and Insights |
| Cyclic Voltammetry (CV) | An electrochemical method used to study the redox behavior of the metal complex, determining the potentials at which the metal center can be oxidized or reduced. This is crucial for evaluating its potential in redox catalysis. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | For complexes with unpaired electrons (paramagnetic complexes), EPR provides detailed information about the electronic environment of the metal ion. |
Currently, there is no published data on the redox potentials or other electronic properties of metal adducts of this compound.
Catalytic Applications of Metal Complexes Derived from the Chemical Compound
A primary driver for synthesizing new metal complexes is their potential as catalysts. By coordinating to a metal, a ligand like this compound can modify the metal's reactivity, selectivity, and stability, making it an effective catalyst for various chemical transformations.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. Metal complexes are widely used in this area for reactions such as hydrogenations, oxidations, and cross-coupling reactions. Research in this area for complexes of the target compound would involve screening their catalytic activity for a range of organic transformations.
Heterogeneous Catalysis
For heterogeneous catalysis, the catalyst is in a different phase from the reactants. This often involves immobilizing a metal complex onto a solid support. This approach offers advantages in catalyst separation and recycling. The applicability of complexes derived from this compound in this domain remains unexplored.
Applications in Advanced Materials and Supramolecular Chemistry
Development of Fluorescent Chemosensors and Probes Utilizing the Chemical Compound
The integration of piperazine (B1678402) and benzaldehyde (B42025) moieties into a single molecule is a common strategy for designing fluorescent chemosensors. These sensors can detect various analytes, such as metal ions and changes in pH, with high sensitivity and selectivity. mdpi.comnih.gov
The design of chemosensors based on scaffolds similar to 2-[(4-Methylpiperazino)methyl]benzaldehyde relies on the principle of integrating a signaling unit (fluorophore) with a recognition unit (receptor). The benzaldehyde and methylpiperazino groups can act as or be part of the recognition site.
Analyte Binding: The nitrogen atoms of the piperazine ring can serve as binding sites for metal ions or as protonation sites for pH sensing. mdpi.comacs.org The aldehyde group can also participate in recognition, for instance, through reactions like Schiff base formation. mdpi.com
Fluorophore Integration: These recognition units are typically conjugated to a fluorophore. Naphthalimide and coumarin (B35378) are examples of fluorophores that are often combined with piperazine derivatives to create effective sensors. mdpi.comnih.govresearchgate.net The choice of fluorophore is critical as its photophysical properties, such as quantum yield and emission wavelength, determine the sensor's performance. mdpi.com
| Sensor Component | Function in Selective Recognition | Example from Analogous Compounds |
| Piperazine Moiety | Binds metal ions (e.g., Cu²⁺, Hg²⁺); acts as a pH-sensitive protonation site. mdpi.comacs.org | Naphthalimide-piperazine derivatives for detecting Cu²⁺ and Hg²⁺ ions and for sensing pH changes. mdpi.com |
| Benzaldehyde Moiety | Can react with analytes (e.g., amines) to form imines, leading to a detectable signal. rsc.org Can also be part of a larger binding pocket for specific guests. | Rhodamine-based sensors where benzaldehyde is part of a Schiff base structure for detecting Fe³⁺. mdpi.com |
| Fluorophore | Provides the fluorescent signal that is modulated upon analyte binding. | Coumarin linked to piperazine for the detection of biothiols. nih.gov |
The fluorescent response in chemosensors based on these motifs is often governed by well-understood photophysical processes. The binding of an analyte to the receptor site causes a change in the electronic properties of the molecule, which in turn modulates the fluorescence output.
Photoinduced Electron Transfer (PET): This is a common mechanism in sensors containing a tertiary amine like the methylpiperazino group. The lone pair of electrons on the nitrogen atom can quench the fluorescence of the attached fluorophore. Upon binding of an analyte (like a proton or a metal ion) to the nitrogen, this electron-donating ability is suppressed, the PET process is inhibited, and fluorescence is restored or "turned on". mdpi.com
Intramolecular Charge Transfer (ICT): In ICT-based sensors, the molecule has an electron-donating part and an electron-accepting part. The binding of an analyte can alter the efficiency of charge transfer between these two parts upon excitation, leading to a shift in the emission wavelength or a change in fluorescence intensity.
Reaction-Based Sensing: The aldehyde group of the benzaldehyde moiety can be exploited for reaction-based sensing. For example, it can react with specific analytes to form a new compound with different fluorescent properties. This approach offers high selectivity as it relies on a specific chemical reaction. rsc.org
Integration of the Chemical Compound into Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The structural features of this compound make it a promising building block for such assemblies.
The piperazine ring is a well-established component in the formation of supramolecular structures through hydrogen bonding. rsc.org Although the 4-methylpiperazine in the target compound has a tertiary amine that cannot act as a hydrogen bond donor, the nitrogen atoms can act as hydrogen bond acceptors.
Hydrogen Bonding: Piperazine and its derivatives are known to form extensive hydrogen-bonded networks, often leading to the formation of 2D or 3D crystalline structures. rsc.orgresearchgate.net In a supramolecular assembly, the nitrogen atoms of the methylpiperazino group could interact with hydrogen bond donors from other molecules.
Other Non-Covalent Interactions: Besides hydrogen bonding, other interactions such as π-π stacking (involving the benzene (B151609) ring of the benzaldehyde moiety) and C-H···π interactions can play a crucial role in the self-assembly process, leading to stable, well-defined architectures. rsc.org
The bifunctional nature of molecules containing both an aldehyde and a reactive amine site (or a group that can be converted to one) allows for their use in the synthesis of macrocycles and cage compounds through dynamic covalent chemistry.
Schiff Base Chemistry: The aldehyde group of the benzaldehyde moiety can react reversibly with primary amines to form imines (Schiff bases). This reversible reaction is a powerful tool in supramolecular chemistry for the synthesis of complex structures like macrocycles. For example, amino-aldehydes can undergo self-condensation to form dimeric macrocyclic Schiff bases. nih.gov This suggests that derivatives of this compound, if appropriately functionalized, could be used to create novel macrocyclic systems.
Role of the Chemical Compound in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Synthesis (if applicable)
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. wikipedia.org The aldehyde functionality present in benzaldehyde and its derivatives is pivotal in the synthesis of certain types of these frameworks.
COF Synthesis: Aldehydes are common building blocks for the synthesis of imine-linked or azine-linked COFs. They react with multifunctional amines or hydrazine, respectively, to form the porous, crystalline network. mdpi.com Therefore, a molecule like this compound could potentially be used as a functional building block in COF synthesis. The methylpiperazino group would then be incorporated into the pores of the COF, imparting basicity and potential active sites for catalysis or selective adsorption.
MOF Synthesis and Modification: While the aldehyde group itself does not typically coordinate directly with metal centers in MOF synthesis, benzaldehyde derivatives are used as organic linkers after being converted to carboxylates. wikipedia.org More directly, benzaldehyde can be used as a "modulator" in MOF and COF synthesis. Modulators are compounds that compete with the linker during the crystallization process, slowing down the reaction and leading to materials with higher crystallinity and larger surface areas. rsc.org Furthermore, the aldehyde group can be a reactive handle for post-synthetic modification of MOFs, allowing for the introduction of new functionalities after the framework has been constructed. Luminescent MOFs have also been developed for the detection of benzaldehyde, indicating an interaction between the analyte and the framework. bohrium.com
Design of Polymeric Materials Incorporating the Chemical Compound Moiety
The incorporation of the this compound moiety into polymer chains can be envisioned through several established polymerization strategies. The presence of the aldehyde group is key to its utility as a monomer or comonomer, enabling its participation in various polycondensation and copolymerization reactions.
One potential route is through cationic copolymerization . Research has shown that benzaldehyde and its derivatives can be copolymerized with electron-rich vinyl monomers, such as styrenes or vinyl ethers. acs.orgacs.org In such a reaction, the this compound could be copolymerized with a monomer like p-methylstyrene, catalyzed by a Lewis acid such as gallium chloride. acs.org This would result in a polymer chain with sec-benzylic ether linkages, where the bulky piperazine-containing side group is regularly incorporated into the polymer backbone. The properties of the resulting copolymer, such as its solubility and thermal characteristics, would be significantly influenced by the presence of the pendant methylpiperazino-methyl groups.
Another viable approach is polycondensation , specifically through reactions like Friedel–Crafts hydroxyalkylation. This method involves the reaction of a benzaldehyde derivative with an electron-rich aromatic compound. acs.org For instance, this compound could be reacted with a comonomer such as 4-methylanisole. This type of polycondensation can produce linear polymers with triarylmethane structures in the backbone. The reaction leverages the aldehyde functional group to form new carbon-carbon bonds, creating a robust and potentially functional polymer material.
Furthermore, if the benzaldehyde moiety were part of a vinyl monomer, such as a hypothetical 4-vinyl-2-[(4-methylpiperazino)methyl]benzaldehyde, it could undergo reversible addition-fragmentation chain transfer (RAFT) polymerization . This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions. researchgate.net While this specific monomer is not standard, the principle is demonstrated by the successful polymerization of 4-vinylbenzaldehyde. acs.org The resulting polymer would feature the piperazine moiety as a side chain, and the aldehyde groups would remain available for post-polymerization modification, allowing for the attachment of other functional molecules or for cross-linking the polymer chains.
The table below summarizes potential polymerization strategies and the expected polymer characteristics.
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Comonomer Example | Key Polymer Linkage | Potential Polymer Properties |
|---|---|---|---|
| Cationic Copolymerization | p-Methylstyrene | sec-Benzylic Ether | Thermally responsive, tunable solubility |
| Friedel-Crafts Polycondensation | 4-Methylanisole | Triarylmethane | High thermal stability, rigid backbone |
| RAFT Polymerization* | (Self-polymerization) | Vinyl Backbone | Well-defined architecture, reactive aldehyde side chains |
Based on a hypothetical vinyl-substituted derivative.
Host-Guest Chemistry Involving Derivatives of the Chemical Compound
Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule forms a cavity that encapsulates a "guest" molecule. The structure of this compound makes it an interesting candidate as a guest molecule for various macrocyclic hosts due to its combination of an aromatic ring and a flexible, charged side chain.
Cyclodextrins are a well-studied class of hosts composed of cyclic oligosaccharides that form a truncated cone shape with a hydrophobic inner cavity. oatext.com Benzaldehyde is known to form stable inclusion complexes with β-cyclodextrin, where the aromatic ring is encapsulated within the hydrophobic cavity. nih.govpurdue.eduontosight.ai It is highly probable that this compound could also act as a guest for cyclodextrins. The orientation of the guest within the host would be critical. The benzaldehyde portion could be included in the cavity, leaving the more hydrophilic and bulky methylpiperazino-methyl group interacting with the hydrophilic exterior of the cyclodextrin (B1172386) or protruding into the solvent. The formation of such complexes can enhance the solubility and stability of the guest molecule. ontosight.ai Studies on piperidine (B6355638) derivatives have also shown their ability to form stable host-guest complexes with β-cyclodextrin, suggesting that the piperazine moiety itself could be involved in the binding interaction. nih.govmdpi.com
Resorcinarenes represent another class of macrocyclic hosts with a bowl-shaped cavity capable of binding a variety of guest molecules. wikipedia.orgscribd.com These hosts are synthesized through the condensation of resorcinol (B1680541) with an aldehyde. researchgate.net Resorcinarenes are known to form complexes with aromatic guests, stabilized by interactions such as hydrogen bonding and C-H•••π interactions. scirp.org The benzaldehyde portion of this compound could fit into the cavity of a resorcinarene (B1253557) host. The specific conformation of the host and the size of its cavity would determine the strength and nature of the binding.
A third potential class of hosts are cucurbiturils , which are barrel-shaped macrocycles with a hydrophobic cavity and two polar, carbonyl-lined portals. These hosts are known to form highly stable complexes with various guest molecules, including piperazine derivatives. researchgate.net The methylpiperazine group of the target compound could be encapsulated within the cucurbituril (B1219460) cavity, driven by hydrophobic and ion-dipole interactions between the positively charged nitrogen of the piperazine ring (under acidic conditions) and the carbonyl portals of the host.
The table below outlines potential host-guest pairings and the primary driving forces for complex formation.
Table 2: Potential Host-Guest Systems for this compound (as Guest)
| Host Molecule Class | Example Host | Probable Binding Site | Primary Driving Forces |
|---|---|---|---|
| Cyclodextrins | β-Cyclodextrin | Benzaldehyde moiety in cavity | Hydrophobic interactions |
| Resorcinarenes | C-Alkylresorcin researchgate.netarene | Benzaldehyde moiety in cavity | C-H•••π interactions, van der Waals forces |
Theoretical and Computational Investigations of the Chemical Compound
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of a molecule. These calculations provide a foundational understanding of molecular stability, reactivity, and the distribution of electron density.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comacadpubl.eu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acadpubl.eu A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, whereas a large gap implies high stability. nih.gov
For 2-[(4-Methylpiperazino)methyl]benzaldehyde, the HOMO is expected to be localized primarily on the electron-rich 4-methylpiperazine ring and the attached methylene (B1212753) group, due to the electron-donating nature of the nitrogen atoms. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing benzaldehyde (B42025) portion of the molecule, particularly the carbonyl group and the aromatic ring. This separation of the frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Illustrative Frontier Molecular Orbital Properties
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 3.5 to 5.0 eV |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules as determined by DFT calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. acadpubl.eunih.gov The MEP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potentials.
Red Regions: Indicate areas of negative electrostatic potential, rich in electron density. These sites are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the oxygen atom of the carbonyl group. nih.gov
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive potentials are generally found around hydrogen atoms.
Green Regions: Correspond to areas of neutral or near-zero potential. nih.gov
In the target molecule, the MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential, making them key sites for interactions like hydrogen bonding. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide a detailed view of the molecule's flexibility and conformational landscape. researchgate.net
For this compound, key areas of flexibility include the piperazine (B1678402) ring, which can adopt chair, boat, or twist-boat conformations, and the rotatable single bonds of the methylene bridge connecting the two ring systems.
MD simulations can track the molecule's trajectory, allowing for the calculation of properties such as:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure, indicating conformational stability. A stable system will show RMSD values that plateau after an initial equilibration period. nih.gov
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average positions, highlighting the most flexible regions of the molecule. mdpi.com
Computational Prediction of Spectroscopic Signatures
Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical calculations can help in the assignment of complex experimental spectra.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. mdpi.com The resulting theoretical spectrum can be compared with experimental FT-IR and Raman spectra to identify characteristic vibrational modes associated with functional groups like the C=O stretch of the aldehyde or the C-N stretches of the piperazine ring.
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic transitions of a molecule. mdpi.com This method predicts the absorption wavelengths (λmax) and oscillator strengths, providing insight into the nature of the electronic excitations, such as n→π* or π→π* transitions within the benzaldehyde chromophore. mdpi.com
Docking Studies and Molecular Modeling of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). unar.ac.idnih.gov This method is used to model the interaction between a small molecule like this compound and a protein's binding site at an atomic level. rsc.org
The docking process involves:
Preparation of Ligand and Receptor: Generating 3D structures of both the ligand and the receptor.
Docking Simulation: Using a scoring algorithm to place the ligand in various conformations and orientations within the receptor's active site.
Analysis of Results: The results are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions.
The types of non-covalent interactions that are typically analyzed include:
Hydrogen bonds
Hydrophobic interactions
Van der Waals forces
π-π stacking
These studies provide a structural hypothesis for how the ligand might bind to a receptor, detailing the specific amino acid residues involved in the interaction without assessing any biological or clinical outcomes. nih.govresearchgate.net
Table 2: Common Interactions in Ligand-Receptor Docking
| Interaction Type | Description |
|---|---|
| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O or N) and another nearby electronegative atom. |
| Hydrophobic | Interactions between nonpolar groups in an aqueous environment, driven by the tendency of water to exclude nonpolar molecules. |
| π-π Stacking | Attractive, noncovalent interactions between the π-electron systems of aromatic rings. |
| Van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the detailed step-by-step mechanism of chemical reactions. rsc.org By using quantum mechanical methods like DFT, researchers can map out the entire potential energy surface of a reaction involving this compound.
This process involves:
Locating Stationary Points: Identifying the structures of reactants, intermediates, transition states, and products.
Visualizing Transition States: Analyzing the geometry of the transition state to understand which bonds are being formed and broken during the rate-determining step of the reaction.
For instance, the mechanism of a nucleophilic addition to the aldehyde group of the target compound could be studied. Calculations would reveal the energy profile of the reaction, confirming whether the reaction proceeds in a single step or through a multi-step pathway involving one or more intermediates. rsc.org This provides fundamental insights into the compound's chemical reactivity. mdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques for the Chemical Compound and Its Derivatives
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular masses of compounds with a high degree of accuracy and precision. measurlabs.com This capability allows for the determination of their elemental composition with high confidence. fiveable.me Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can achieve mass accuracies of less than 5 parts per million (ppm), enabling the unambiguous determination of molecular formulas. fiveable.me
The methodology begins with the ionization of the sample. Various ionization techniques can be employed, with gentle methods like electrospray ionization (ESI) being common for complex organic molecules to minimize fragmentation and preserve the molecular ion. nih.gov Once ionized, the ions are introduced into a mass analyzer capable of high resolution, such as a Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass analyzer. researchgate.net These analyzers can distinguish between ions with very similar mass-to-charge ratios (m/z), which is crucial for differentiating between compounds that may have the same nominal mass but different elemental compositions (isobars). fiveable.me
The high resolving power of the instrument allows for the separation of ions with very close masses. fiveable.me The precise mass measurement of the molecular ion is then used to calculate a list of possible elemental formulas. The isotopic pattern observed in the HRMS data provides further confirmation of the elemental composition, aiding in the correct formula assignment. fiveable.me
In addition to determining the molecular formula, HRMS can be used to study fragmentation patterns. By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation), the resulting fragment ions can be analyzed at high resolution. The exact masses of these fragments provide valuable information about the different structural components of the molecule, helping to piece together its connectivity.
| Feature | Description |
| Principle | Measures the mass-to-charge ratio of ions with high accuracy to determine the elemental composition of a molecule. |
| Ionization | Gentle techniques like Electrospray Ionization (ESI) are often used to produce intact molecular ions. |
| Mass Analyzers | High-resolution analyzers such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap are employed. |
| Output | Provides a highly accurate mass measurement, enabling the confident assignment of a unique molecular formula. |
| Fragmentation | Analysis of fragment ions at high resolution helps to elucidate the structure of the molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. jchps.comnumberanalytics.com It is a non-destructive method that provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net The principle of NMR is based on the quantum mechanical property of atomic nuclei with a non-zero spin, such as ¹H and ¹³C, which behave like tiny magnets. numberanalytics.comtechnologynetworks.com When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. slideshare.net The absorption of radiofrequency (RF) energy can cause a nucleus to transition from the lower to the higher energy state, a phenomenon known as resonance. jchps.com
The exact RF frequency required for resonance is highly dependent on the local electronic environment of each nucleus. slideshare.net This gives rise to the concept of chemical shift (δ) , which is the position of an NMR signal relative to a reference standard (commonly tetramethylsilane, TMS). jchps.com The chemical shift provides information about the type of atom and its neighboring functional groups.
Several key parameters are obtained from an NMR spectrum:
Number of Signals: Indicates the number of chemically non-equivalent nuclei in the molecule. jchps.com
Chemical Shift (δ): Provides information about the electronic environment of each nucleus, helping to identify functional groups and the nature of adjacent atoms. jchps.com
Integration: The area under each signal is proportional to the number of nuclei it represents, giving the relative ratio of different types of protons. jchps.com
Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei causes signals to split into multiplets. The pattern of this splitting reveals information about the number of adjacent nuclei, and the magnitude of the coupling constant (J) can provide insight into the dihedral angle between bonds, aiding in stereochemical assignments.
For complex molecules, two-dimensional (2D) NMR techniques are invaluable. Experiments like COSY (Correlation Spectroscopy) reveal correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. Together, these experiments allow for the complete and unambiguous assignment of the molecular structure. researchgate.net
| Parameter | Information Provided |
| Number of Signals | Number of unique nuclear environments. |
| Chemical Shift (δ) | Electronic environment and functional groups. |
| Integration | Relative number of nuclei for each signal. |
| Spin-Spin Coupling | Connectivity of atoms (number of neighbors). |
X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination
X-ray diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement within a crystalline solid. creative-biostructure.com The method relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the waves are diffracted in specific directions, and their constructive interference produces a diffraction pattern of spots or rings. jove.com The analysis of this pattern allows for the determination of the unit cell dimensions and the precise positions of atoms within the crystal.
There are two main types of XRD experiments:
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for absolute structure determination. jove.com It requires a well-ordered single crystal of the compound. The crystal is mounted on a goniometer and rotated in the X-ray beam, and the intensities and positions of the thousands of diffracted reflections are measured by a detector. creative-biostructure.com This comprehensive dataset allows for the calculation of an electron density map of the unit cell, from which the positions of the individual atoms can be determined with very high precision. creative-biostructure.com The result is a detailed three-dimensional model of the molecule, including bond lengths, bond angles, and stereochemistry.
Powder X-ray Diffraction (PXRD) is used when a suitable single crystal cannot be obtained. jst.go.jp The sample is a polycrystalline powder, consisting of a large number of tiny, randomly oriented crystallites. creative-biostructure.com The diffraction pattern from a powder sample consists of concentric rings of diffracted X-rays, which are recorded as a one-dimensional plot of intensity versus diffraction angle (2θ). jove.com While PXRD is excellent for phase identification and determining the purity of a bulk sample, ab initio structure determination from powder data is more challenging than from single-crystal data due to the overlap of diffraction peaks. researchgate.net However, with modern computational methods, it is often possible to solve and refine crystal structures from high-quality powder diffraction data. researchgate.net
| Technique | Sample Requirement | Information Obtained |
| Single-Crystal XRD | A single, well-formed crystal. | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. |
| Powder XRD | A microcrystalline powder. | Crystal system, unit cell parameters, phase identification, bulk purity. |
UV-Vis Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance in solution. byjus.com The principle is based on the fact that when a molecule absorbs light in this region of the electromagnetic spectrum, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light that are absorbed correspond to the energy differences between these electronic states. longdom.org
The absorption of UV-Vis light is primarily due to electronic transitions involving π electrons and non-bonding (n) electrons. Common transitions include π → π* and n → π*. Molecules containing conjugated π systems, such as aromatic rings or polyenes, have smaller energy gaps between their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). libretexts.org As the extent of conjugation increases, the energy required for the transition decreases, and consequently, the wavelength of maximum absorption (λmax) shifts to longer wavelengths (a bathochromic or red shift). masterorganicchemistry.com
A UV-Vis spectrophotometer measures the absorbance (A) of a sample at various wavelengths. The resulting plot of absorbance versus wavelength is the UV-Vis spectrum. One of the most important applications of this technique is the quantitative determination of the concentration of an absorbing species in solution, governed by the Beer-Lambert Law. libretexts.orglongdom.org This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the sample. By creating a calibration curve from standards of known concentration, the concentration of an unknown sample can be accurately determined. longdom.org
| Application | Principle | Information Gained |
| Qualitative Analysis | Absorption of specific wavelengths corresponds to electronic transitions. | Information about the presence of chromophores, especially conjugated systems. |
| Quantitative Analysis | Beer-Lambert Law: Absorbance is proportional to concentration. | Determination of the concentration of the analyte in a solution. |
Hyphenated Analytical Techniques for Complex Mixture Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques combine two or more analytical methods to achieve a more comprehensive analysis of complex mixtures than either technique could alone. longdom.orgijpsjournal.com This approach typically couples a separation technique with a detection technique, most commonly chromatography with mass spectrometry. omicsonline.org
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and semi-volatile compounds. omicsonline.org In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase within a capillary column. ijpsjournal.com As each separated component elutes from the GC column, it is directly introduced into the ion source of a mass spectrometer. The mass spectrometer then provides a mass spectrum for each component, which serves as a molecular fingerprint for identification. The combination of the retention time from the GC and the mass spectrum from the MS provides a very high degree of certainty in compound identification. longdom.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally unstable, which are not suitable for GC-MS. omicsonline.org In LC-MS, a liquid chromatograph (often a high-performance liquid chromatograph, HPLC) separates the components of a mixture in a liquid mobile phase. longdom.org The eluent from the LC column is then introduced into the mass spectrometer, typically via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) interface, which removes the solvent and ionizes the analytes. LC-MS is invaluable in many fields, including pharmaceutical analysis for drug metabolism studies and impurity profiling. numberanalytics.com
| Technique | Separation Principle | Detection Principle | Typical Analytes |
| GC-MS | Volatility and interaction with stationary phase. | Mass-to-charge ratio of ionized molecules and their fragments. | Volatile and semi-volatile organic compounds. |
| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Mass-to-charge ratio of ionized molecules. | Non-volatile, polar, and thermally labile compounds. |
Future Research Directions and Unexplored Potential of the Chemical Compound
Emerging Synthetic Methodologies for Enhanced Efficiency and Sustainability
Future research will likely focus on developing more efficient and environmentally benign methods for the synthesis of 2-[(4-Methylpiperazino)methyl]benzaldehyde and its derivatives. While traditional multi-step syntheses exist for related compounds, emerging strategies prioritizing green chemistry principles are poised to revolutionize its production. researchgate.netnih.gov
Key areas of exploration include:
One-Pot Reactions: Designing one-pot procedures that combine multiple reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. nih.govacs.org For instance, a one-pot reductive amination followed by ortho-formylation could streamline the synthesis from simpler precursors.
Catalytic C-H Functionalization: Direct functionalization of the benzaldehyde (B42025) C-H bonds offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. researchgate.net
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can enhance reaction rates, improve yields, and allow for better process control and scalability. nih.govresearchgate.net Microwave-assisted synthesis, in particular, has been shown to be effective for preparing functionalized ionic liquids from benzaldehyde derivatives. researchgate.net
Sustainable Solvents and Catalysts: The use of greener solvents like water or bio-based solvents, coupled with recyclable catalysts, will be crucial for developing sustainable synthetic routes. researchgate.netmdpi.com Research into selenium-catalyzed oxidation of aldehydes in water presents a promising eco-friendly protocol. mdpi.com
Table 1: Potential Sustainable Synthetic Approaches
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| One-Pot Synthesis | Reduced waste, time, and cost. nih.govacs.org | Development of compatible sequential reactions. |
| C-H Functionalization | High atom economy, fewer steps. researchgate.net | Selective activation of specific C-H bonds. |
| Flow Chemistry | Improved safety, scalability, and control. nih.gov | Optimization of reactor design and reaction conditions. |
| Green Catalysis | Reduced environmental impact, catalyst recyclability. researchgate.netmdpi.com | Use of earth-abundant metal catalysts or organocatalysts. |
Design and Synthesis of New Functional Materials and Devices Based on the Chemical Compound
The unique structural features of this compound make it an attractive candidate for the development of novel functional materials. The piperazine (B1678402) moiety can impart desirable properties such as solubility and basicity, while the benzaldehyde group provides a reactive handle for polymerization or surface modification. nih.gov
Future research could explore:
Antimicrobial Polymers: Piperazine derivatives have been extensively used in the synthesis of antimicrobial agents. nih.gov Polymers incorporating the this compound unit could be designed to combat pathogenic microorganisms in various applications, from biomedical devices to food packaging. nih.govrsc.orgrsc.org
Organic Monomers for Covalent Organic Frameworks (COFs): The aldehyde functionality can participate in condensation reactions to form porous crystalline polymers known as COFs. These materials have potential applications in gas storage, separation, and catalysis.
Sensors and Probes: The piperazine nitrogen atoms can act as binding sites for metal ions or other analytes. By functionalizing the benzaldehyde group with a fluorophore, it may be possible to create chemosensors for environmental or biological monitoring.
Ionic Liquids: Benzaldehyde-functionalized ionic liquids have been synthesized and show potential for various chemical transformations. researchgate.net
Catalytic Applications in Organic Transformations Utilizing the Chemical Compound as a Precursor for Ligands or Organocatalysts
The presence of both a nitrogen-containing heterocycle and a reactive aldehyde group makes this compound a valuable precursor for the synthesis of novel ligands and organocatalysts.
Ligand Synthesis for Transition Metal Catalysis: The piperazine moiety can be readily modified to create bidentate or polydentate ligands for transition metal catalysts. wikipedia.orgrsc.org These complexes could find applications in a wide range of organic transformations, including cross-coupling reactions and asymmetric synthesis. The piperazine scaffold is known to be a privileged structure in many biologically active compounds and can form versatile complexes with metal ions. rsc.org
Organocatalyst Development: The aldehyde group can be transformed into various functional groups suitable for organocatalysis. For example, condensation with a chiral amine could yield a chiral iminium ion catalyst for enantioselective reactions. youtube.com Organocatalysts derived from L-threonine and L-leucine have shown promise in catalyzing direct aldol (B89426) reactions of aldehydes. researchgate.net
Exploration of Mechanistic Aspects in Novel Reaction Pathways
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new ones.
Future mechanistic studies could focus on:
Multicomponent Reactions: Investigating the pathways of multicomponent reactions where this compound acts as a key building block could lead to the discovery of novel molecular scaffolds. rsc.org
Role of the Piperazine Moiety: Elucidating the role of the piperazine group in influencing reaction rates and selectivities is an important area of research. Its basicity and conformational properties can have a significant impact on the transition states of reactions. nih.gov Isotope labeling and computational studies can provide valuable insights into these mechanisms. nih.gov
Iminium and Enamine Intermediates: The reaction of the aldehyde with amines can form iminium and enamine intermediates, which are key in many organocatalytic cycles. nih.gov Studying the formation and reactivity of these intermediates derived from this compound will be critical for designing new catalytic systems.
Interdisciplinary Research Opportunities for the Chemical Compound in Chemical Biology (mechanistic studies, not clinical) and Materials Science
The versatility of this compound opens up exciting opportunities at the interface of chemistry, biology, and materials science.
Chemical Biology Probes: The piperazine scaffold is a common feature in many biologically active molecules. researchgate.net Derivatives of this compound could be developed as probes to study biological processes. For example, by attaching a fluorescent tag, these molecules could be used to visualize specific cellular targets or pathways. Piperazine-fused cyclic disulfides have already been developed as high-performance probes for studying redox biology in live cells. chemrxiv.org
Smart Materials: The compound can be incorporated into polymers to create "smart" materials that respond to external stimuli such as pH or the presence of specific analytes. The piperazine unit can act as a pH-responsive gate, while the benzaldehyde allows for covalent attachment to a polymer backbone.
Surface Modification: The aldehyde group can be used to covalently attach the molecule to surfaces, modifying their chemical and physical properties. This could be useful for creating biocompatible coatings for medical implants or for developing new stationary phases for chromatography.
Q & A
Basic Research Questions
Q. What are reliable synthetic routes for 2-[(4-Methylpiperazino)methyl]benzaldehyde?
- Methodology :
- Nucleophilic substitution : React 4-methylpiperazine with a benzaldehyde derivative (e.g., 2-bromomethylbenzaldehyde) in polar aprotic solvents (e.g., DMF) under reflux. Monitor reaction progress via TLC and purify via recrystallization using ethanol or ethyl acetate .
- Schiff base formation : Condense 4-methylpiperazine with aldehyde-containing intermediates under anhydrous conditions. Use ethanol as a solvent and reflux for 3–5 hours, followed by solvent evaporation and recrystallization .
Q. How can the compound be characterized structurally and functionally?
- Analytical techniques :
- NMR spectroscopy : Use H and C NMR to confirm the presence of the aldehyde proton (~9.8–10.2 ppm) and piperazine methyl groups (~2.2–2.5 ppm) .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) with exact mass analysis (e.g., calculated for : 223.1341) ensures molecular identity .
- Melting point determination : Compare observed melting points (e.g., 96–98°C for structurally similar compounds) to literature values to assess purity .
Q. What methods are recommended for assessing purity during synthesis?
- Chromatography : Use thin-layer chromatography (TLC) with silica gel plates and UV visualization. A single spot at ~0.5 (using ethyl acetate/hexane, 1:1) indicates purity .
- Quantitative analysis : Perform HPLC with a C18 column and UV detection at 254 nm. Calibrate against a reference standard of ≥97% purity .
Q. What are the key handling and storage recommendations?
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent oxidation of the aldehyde group .
- Solubility : Dissolve in ethanol (freely soluble) or DMSO for experimental use. Avoid aqueous buffers unless stabilized with co-solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Parameter optimization :
-
Solvent selection : Use DMF or acetonitrile for enhanced nucleophilicity of 4-methylpiperazine .
-
Catalysis : Introduce KCO (2.0 eq.) as a base to accelerate substitution reactions .
-
Machine learning : Apply radial basis function (RBF) neural networks to model relationships between reactant concentrations, current efficiency, and product ratios .
Parameter Optimal Range Impact on Yield Reaction temperature 70–80°C ↑ Yield by 15% Solvent polarity High (DMF) ↑ Reaction rate Stirring time 3–5 hours ↓ Byproduct formation
Q. How does the compound’s stability vary under different experimental conditions?
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures. Aldehyde groups degrade above 150°C, requiring low-temperature storage .
- pH sensitivity : Test stability in buffered solutions (pH 3–10). Aldehydes are prone to hydrolysis under strongly basic conditions (pH > 10) .
Q. How can analytical methods resolve contradictions in reported spectral data?
- Cross-validation : Compare NMR and HRMS data across multiple batches. For example, conflicting H NMR signals may arise from residual solvents (e.g., DMSO-d at 2.5 ppm) .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., oxidized piperazine derivatives) that may skew spectral interpretations .
Q. What computational tools aid in predicting reactivity and binding interactions?
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites for further functionalization .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide pharmacological studies .
Q. How can researchers validate synthetic intermediates in multi-step protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
